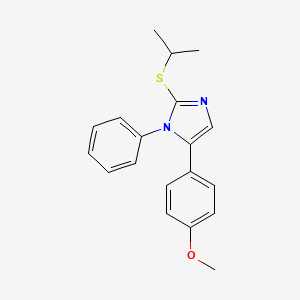
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a compound characterized by its unique structure and interesting functional properties. This compound is notable for its combination of a pyridazine ring with a methoxy group and a pyrrolidine ring linked to an ethanone backbone, creating opportunities for diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step synthetic route involving the following steps:
Formation of 6-methoxypyridazine: This starts with pyridazine and a methoxy substitution via electrophilic aromatic substitution.
Preparation of pyrrolidine derivative: Pyrrolidine is functionalized by introducing suitable leaving groups.
Linking through an oxy-pyrrolidin-1-yl intermediary: The coupling reaction between the prepared 6-methoxypyridazine and the pyrrolidine derivative.
Formation of ethanone derivative: The final coupling with o-toluidine derivative through esterification or amidation.
Industrial Production Methods: Industrial-scale production would likely use similar steps, optimized for large-scale synthesis. This involves high-yield reactions, efficient use of catalysts, and streamlined processes to reduce costs and waste.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various chemical reactions such as:
Oxidation: May form oxidized derivatives under specific conditions, useful for studying electron-donating properties.
Reduction: Reduction reactions can alter the pyridazinone ring or other functional groups.
Substitution: Particularly on the pyridazine ring and methoxy groups, allowing for a range of derivative compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate in an acidic medium.
Reduction: Metal hydrides like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for replacing methoxy or other groups.
Major Products Formed:
Oxidized and reduced variants with modified functional groups
Substituted derivatives with different side chains
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in synthesizing more complex molecules, aiding in studying chemical reactions and properties.
Biology: Its bioactive properties make it a candidate for studying interactions with biological macromolecules and potential pharmacological effects.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to interact with specific biological pathways.
Industry: Used in developing materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism involves interaction with specific molecular targets and pathways:
Binding to enzymes or receptors: in biological systems, influencing biochemical processes.
Modulation of gene expression: through interaction with DNA or RNA-binding proteins.
Impact on cell signaling pathways: , potentially leading to changes in cellular behavior or responses.
Comparación Con Compuestos Similares
Other pyridazine derivatives with different substitutions
Compounds with similar pyrrolidine and ethanone structures but different aryl groups
This compound's specific combination of functional groups and structural elements sets it apart, offering unique properties for various scientific and industrial applications.
Propiedades
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-5-3-4-6-15(13)24-12-18(22)21-10-9-14(11-21)25-17-8-7-16(23-2)19-20-17/h3-8,14H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXIWSNSDIOPOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
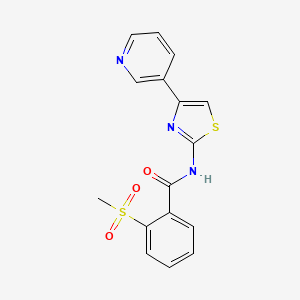
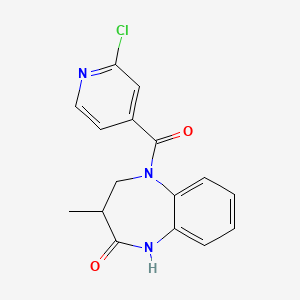
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2409728.png)
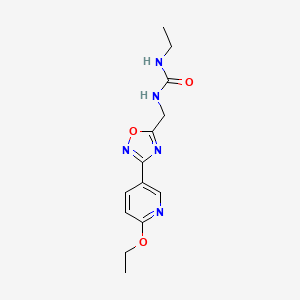
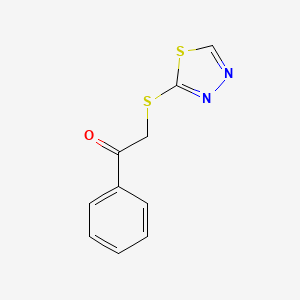
![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2409732.png)
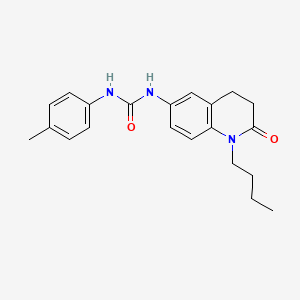
![(2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2409738.png)
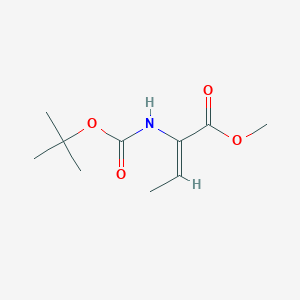
![N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2409740.png)
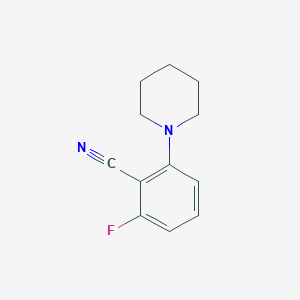
![1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2409742.png)
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409746.png)
